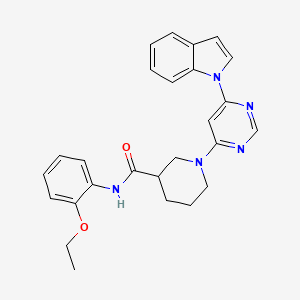

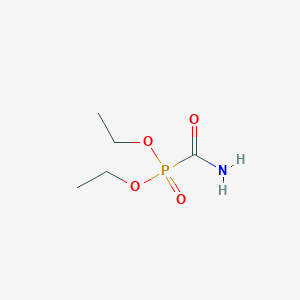

![molecular formula C16H18ClN3O2 B2578882 6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923233-12-9](/img/structure/B2578882.png)

6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrrolo[3,4-d]pyrimidine is a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds . It is often encountered in some approved drugs, clinical candidates, and functional materials . Drugs currently in the market that possess pyrrolo[3,4-d]pyrimidine skeleton include anti-cancer drugs such as ruxolitinib, tofacitinib, and baricitinib .

Synthesis Analysis

The synthesis of pyrrolo[3,4-d]pyrimidine derivatives often involves the contributions of different aromatic, aryl, and alkyl substitution at the C-4 position of the 7-deazapurine ring . The synthesis of compounds is sometimes done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of pyrrolo[3,4-d]pyrimidine derivatives is characterized by a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrrolo[3,4-d]pyrimidine derivatives often involve cycloaddition reactions of 1,3-dipolar organic azide and terminal alkyne in the presence of a Cu(I) catalyst .Scientific Research Applications

Spectroscopic and Thermal Characterization

Research involving pyrimidine derivatives, like the n-butyl 4-(3,4-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4 tetrahydropyrimidine-5-carboxylate, highlights their potential in pharmaceutical applications due to their unique properties. These compounds undergo thorough spectroscopic, thermal, and dielectric characterization, revealing their stability and behavior under various conditions, which is crucial for developing new materials with specific desired properties (Vyas et al., 2013).

Novel Synthesis Approaches

Innovative synthetic routes have been developed for pyrrolo and pyrimidine derivatives, showcasing the versatility of these compounds in chemical synthesis. Techniques involve heteroaromatization with 4-hydroxycoumarin and reactions with various reagents to produce novel pyrimidine derivatives with potential antimicrobial activity (El-Agrody et al., 2001). These methodologies offer pathways to create compounds with specific functionalities and biological activities.

Antimicrobial Activities

The exploration of pyrimidine derivatives for their antimicrobial properties is a significant area of research. Compounds synthesized through novel routes have been tested against various bacteria, showing promising results as potential antimicrobial agents. This opens avenues for the development of new pharmaceuticals to combat resistant microbial strains (Abdelghani et al., 2017).

Material Science Applications

In the realm of materials science, pyrimidine derivatives are being investigated for their luminescent properties and potential use in optoelectronic devices. Studies on polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units have demonstrated strong fluorescence and solubility in organic solvents, indicating their suitability for electronic applications (Zhang & Tieke, 2008).

Mechanism of Action

Target of Action

The primary targets of 6-butyl-4-(2-chlorophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione are the Src family of protein tyrosine kinases . These kinases play a crucial role in cellular signal transduction, controlling cell growth, differentiation, migration, and immune response .

Mode of Action

This compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It inhibits p56 lck, p59 fyn T, Hck, and Src .

Biochemical Pathways

The compound’s interaction with its targets affects multiple biochemical pathways. It inhibits the activation of focal adhesion kinase and its phosphorylation at Tyr 577 . It also potently inhibits anti-CD3-stimulated tyrosine phosphorylation of human T cells .

Pharmacokinetics

The compound is soluble in dmso , which suggests it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of tyrosine phosphorylation in human T cells . This can lead to a decrease in cell proliferation and migration, affecting the immune response.

Future Directions

The future directions for research on pyrrolo[3,4-d]pyrimidine derivatives could involve further exploration of their potential as antiviral, antimicrobial, antitumor agents, and more . The development of new compounds using cost-effective processes is critical to reduce disease incidence and accomplish health strategy milestones .

properties

IUPAC Name |

6-butyl-4-(2-chlorophenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O2/c1-2-3-8-20-9-12-13(15(20)21)14(19-16(22)18-12)10-6-4-5-7-11(10)17/h4-7,14H,2-3,8-9H2,1H3,(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLPVYLQHJQJJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

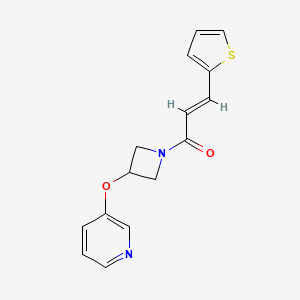

![benzo[d][1,3]dioxol-5-yl(2-((4-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone](/img/structure/B2578801.png)

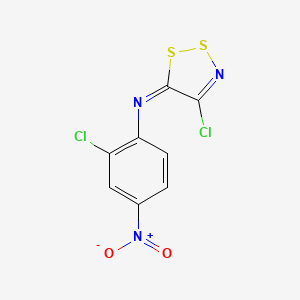

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)pivalamide](/img/structure/B2578804.png)

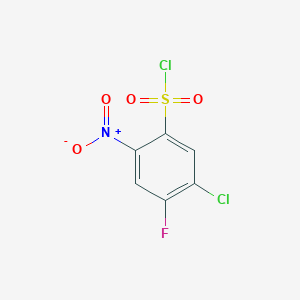

![4-[(2-Thienylmethylene)amino]phenyl 4-(tert-butyl)benzenecarboxylate](/img/structure/B2578805.png)

![1-{[(3-Aminophenyl)methyl]imino}-1lambda6-thiolan-1-one](/img/structure/B2578810.png)

![ethyl 3-(4-bromophenyl)-4-oxo-7-[2-oxo-2-(prop-2-en-1-yloxy)ethoxy]-4H-chromene-2-carboxylate](/img/structure/B2578817.png)

![4-[2-(2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarbaldehyde](/img/structure/B2578820.png)

![3-[(2,5-dimethylphenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)